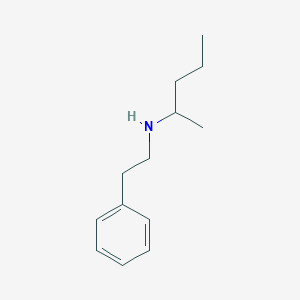

(Pentan-2-yl)(2-phenylethyl)amine

説明

(Pentan-2-yl)(2-phenylethyl)amine is a secondary amine featuring a branched pentan-2-yl group and a 2-phenylethyl substituent. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.32 g/mol.

Synthetic routes for analogous compounds often involve alkylation or acylation of primary amines. For example, details the synthesis of a tert-butyldimethylsilyl-protected derivative via hydroxymethylation and subsequent functionalization steps . Such methods highlight the versatility of modifying the amine backbone to introduce steric bulk or protective groups.

特性

分子式 |

C13H21N |

|---|---|

分子量 |

191.31 g/mol |

IUPAC名 |

N-(2-phenylethyl)pentan-2-amine |

InChI |

InChI=1S/C13H21N/c1-3-7-12(2)14-11-10-13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3 |

InChIキー |

CTXDQRJTQRJKST-UHFFFAOYSA-N |

正規SMILES |

CCCC(C)NCCC1=CC=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Properties

The table below compares (Pentan-2-yl)(2-phenylethyl)amine with key structural analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications/Notes | Reference |

|---|---|---|---|---|---|

| 1. (Pentan-2-yl)(2-phenylethyl)amine | C₁₃H₂₁N | 191.32 | Branched pentyl and phenethyl groups | Intermediate in drug synthesis; enhanced lipophilicity | |

| 2. 2-Phenylethylamine | C₈H₁₁N | 121.17 | Simple phenethylamine backbone | Neurotransmitter analog; flavor compound in food chemistry | |

| 3. N-Methyl-2-phenylethylamine | C₉H₁₃N | 135.21 | Methyl substituent on amine | Reduced steric bulk; lower logP compared to branched analogs | |

| 4. 2,2-Diphenylethan-1-amine | C₁₄H₁₅N | 197.28 | Two phenyl groups on ethylamine | Rigid, aromatic structure; pharmaceutical building block | |

| 5. (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | Halogenated aromatic ring; branched alkyl | Specialty chemical for targeted synthesis |

Key Observations:

- Steric Effects : Compound 1 ’s branched alkyl chain may hinder interactions with biological targets compared to the planar diphenylethylamine (4 ) .

- Functionalization Potential: Halogenated derivatives like 5 demonstrate how aromatic ring modifications enable selective binding or further synthetic elaboration .

Medicinal Chemistry ():

- 2-Phenylethylamine Scaffold: The parent compound (2) is a neurotransmitter precursor, while N-alkyl derivatives (1, 3) modulate receptor selectivity. Bulkier substituents (e.g., pentan-2-yl) may reduce off-target effects by sterically blocking non-specific binding .

- Diphenylethylamine ( 4 ) : Its rigid structure is exploited in designing enzyme inhibitors or allosteric modulators, contrasting with the flexibility of 1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。